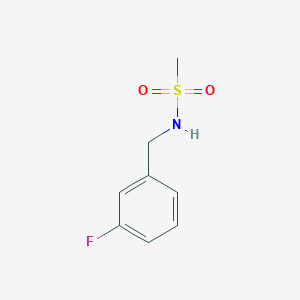

N-(3-fluorobenzyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-13(11,12)10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQFKJKKTNOJPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for N-(3-fluorobenzyl)methanesulfonamide

The construction of this compound can be achieved through a few strategic approaches, primarily centered on the formation of the robust sulfonamide bond. These methods leverage commercially available starting materials and well-established reaction protocols.

Approaches to Sulfonamide Moiety Formation

The most prevalent and direct method for the formation of the sulfonamide linkage in this compound involves the reaction of a sulfonyl chloride with a primary amine. In this case, methanesulfonyl chloride serves as the source of the methanesulfonyl group, and 3-fluorobenzylamine provides the N-(3-fluorobenzyl) fragment.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases include tertiary amines such as triethylamine or pyridine, or an inorganic base like potassium carbonate. The choice of solvent is crucial and often involves aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) to ensure the solubility of the reactants and facilitate the reaction.

A representative synthetic scheme is as follows:

Scheme 1: Synthesis of this compound from Methanesulfonyl Chloride and 3-Fluorobenzylamine

O F O

|| | ||

CH3 - S - Cl + H2N-CH2-Ph ---> CH3 - S - NH-CH2-Ph

|| ||

O O

Methanesulfonyl 3-Fluorobenzylamine this compound

Chloride

The reaction progress can be monitored using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is typically isolated and purified through standard work-up procedures involving extraction and recrystallization or column chromatography.

Introduction of the Fluorinated Benzyl (B1604629) Substructure

An alternative synthetic strategy involves the formation of the carbon-nitrogen bond after the sulfonamide moiety is already in place. This approach utilizes the N-alkylation of a primary sulfonamide, in this case, methanesulfonamide (B31651), with a suitable 3-fluorobenzyl electrophile.

The most common electrophile for this purpose is a 3-fluorobenzyl halide, such as 3-fluorobenzyl bromide or 3-fluorobenzyl chloride. The reaction is conducted in the presence of a base to deprotonate the sulfonamide nitrogen, generating a nucleophilic sulfonamide anion that then attacks the electrophilic benzylic carbon.

Scheme 2: Synthesis of this compound via N-Alkylation of Methanesulfonamide

O F O

|| | ||

CH3 - S - NH2 + Br-CH2-Ph ---> CH3 - S - NH-CH2-Ph

|| ||

O O

Methanesulfonamide 3-Fluorobenzyl Bromide this compound```

Stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often employed in aprotic solvents like DMF or THF to facilitate the deprotonation of the weakly acidic sulfonamide proton. The reaction temperature can be varied to optimize the reaction rate and yield.

Strategic Utilization of Precursor Molecules

The successful synthesis of this compound relies on the availability and purity of key precursor molecules. The primary precursors for the two main synthetic routes are:

Precursor Molecule Role in Synthesis Methanesulfonyl Chloride Source of the methanesulfonyl group 3-Fluorobenzylamine Source of the N-(3-fluorobenzyl) group Methanesulfonamide Nucleophile in the N-alkylation route 3-Fluorobenzyl Bromide/Chloride Electrophile in the N-alkylation route

These precursors are generally commercially available, which facilitates the straightforward synthesis of the target compound. The choice of synthetic route often depends on factors such as the cost and availability of the starting materials, as well as the desired scale of the reaction.

Design and Synthesis of Novel Analogues and Derivatives of this compound

The structural framework of this compound offers several opportunities for chemical modification to generate novel analogues and derivatives. These modifications can be strategically introduced to explore structure-activity relationships in various contexts. The primary sites for derivatization are the sulfonamide nitrogen atom and the fluorobenzyl aromatic ring.

Modifications on the Sulfonamide Nitrogen Atom

The hydrogen atom on the sulfonamide nitrogen is amenable to substitution, allowing for the synthesis of a variety of N-substituted derivatives. This can be achieved through N-alkylation or N-arylation reactions.

The N-alkylation of this compound can be accomplished using a variety of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) in the presence of a suitable base. The choice of base and solvent is critical to ensure efficient deprotonation of the sulfonamide and subsequent nucleophilic attack on the alkyl halide.

Alkylating Agent Base Solvent Resulting Derivative Methyl Iodide K2CO3 DMF N-methyl-N-(3-fluorobenzyl)methanesulfonamide Ethyl Bromide NaH THF N-ethyl-N-(3-fluorobenzyl)methanesulfonamide Benzyl Bromide Cs2CO3 Acetonitrile (B52724) N-benzyl-N-(3-fluorobenzyl)methanesulfonamide

These modifications introduce different steric and electronic properties at the sulfonamide nitrogen, which can influence the overall conformation and properties of the molecule.

Substitution Pattern Diversification on the Fluorobenzyl Aromatic Ring

The fluorobenzyl aromatic ring provides another key site for structural diversification. While the parent compound contains a fluorine atom at the 3-position, a wide range of analogues can be synthesized by starting with differently substituted benzylamines or benzyl halides.

For instance, by employing benzylamines with alternative substitution patterns in the reaction with methanesulfonyl chloride, a library of derivatives can be generated.

Starting Benzylamine Resulting Derivative 2-Fluorobenzylamine N-(2-fluorobenzyl)methanesulfonamide 4-Fluorobenzylamine N-(4-fluorobenzyl)methanesulfonamide 3,5-Difluorobenzylamine N-(3,5-difluorobenzyl)methanesulfonamide 3-Chlorobenzylamine N-(3-chlorobenzyl)methanesulfonamide 3-Methylbenzylamine N-(3-methylbenzyl)methanesulfonamide

Furthermore, electrophilic aromatic substitution reactions could potentially be employed on the this compound core to introduce additional substituents on the aromatic ring, although this approach may be complicated by the directing effects of the existing substituents and the potential for side reactions.

The synthesis of these derivatives allows for a systematic exploration of the impact of substituent position and electronic nature on the properties of the molecule.

Table of Compounds

Compound Name This compound Methanesulfonyl chloride 3-Fluorobenzylamine Methanesulfonamide 3-Fluorobenzyl bromide 3-Fluorobenzyl chloride N-methyl-N-(3-fluorobenzyl)methanesulfonamide N-ethyl-N-(3-fluorobenzyl)methanesulfonamide N-benzyl-N-(3-fluorobenzyl)methanesulfonamide N-(2-fluorobenzyl)methanesulfonamide N-(4-fluorobenzyl)methanesulfonamide N-(3,5-difluorobenzyl)methanesulfonamide N-(3-chlorobenzyl)methanesulfonamide N-(3-methylbenzyl)methanesulfonamide

Design and Synthesis of Novel Analogues and Derivatives of this compound

Exploration of Linker Modifications and Structural Scaffolds

The structural framework of this compound offers several avenues for modification to explore structure-activity relationships (SAR). The methanesulfonamide and the 3-fluorobenzyl moieties can be systematically altered to modulate the compound's physicochemical properties.

Linker Modification Strategies:

| Modification Site | Potential Modification | Rationale |

| Methane Group | Alkyl chain extension (e.g., ethanesulfonamide) | To probe the impact of linker length and lipophilicity. |

| Methane Group | Introduction of cyclic structures (e.g., cyclopropanesulfonamide) | To introduce conformational rigidity. |

| Methane Group | Substitution with aryl groups (e.g., benzenesulfonamide) | To explore the influence of aromatic interactions. |

| Benzyl CH2 Group | Replacement with other small alkyl chains (e.g., ethyl, propyl) | To alter the spacing and flexibility between the aromatic ring and the sulfonamide. |

| Benzyl CH2 Group | Incorporation into a heterocyclic ring (e.g., tetrahydroquinoline) | To create novel, rigidified scaffolds. |

Structural Scaffold Variations:

Beyond simple linker modifications, the core scaffolds can be replaced to create bioisosteres or entirely new chemical classes. For instance, the sulfonamide group, a key structural motif, can be replaced with other hydrogen bond donors and acceptors to investigate the importance of this functional group for biological activity.

| Original Scaffold | Potential Bioisosteric Replacement |

| Methanesulfonamide | Sulfoximine |

| Methanesulfonamide | Sulfonimidamide |

| 3-Fluorobenzyl | Other substituted benzyl rings (e.g., chloro, bromo, methyl) |

| 3-Fluorobenzyl | Naphthyl or other polycyclic aromatic systems |

| 3-Fluorobenzyl | Heterocyclic rings (e.g., pyridine, thiophene) |

Advanced Synthetic Techniques and Optimization

The synthesis of this compound and its analogs can be refined using advanced synthetic methods to achieve greater control over the chemical structure and stereochemistry.

In the synthesis of more complex analogs of this compound, chemo- and regioselectivity are crucial. For example, when introducing additional functional groups onto the aromatic ring, directing groups can be employed to ensure substitution at the desired position. Similarly, in molecules with multiple reactive sites, chemoselective reactions allow for the modification of one functional group in the presence of others. One-pot condensation reactions, for instance, have been shown to be highly regio- and chemo-selective in the synthesis of highly substituted pyrazole compounds, a principle that can be applied to the synthesis of complex sulfonamide derivatives mdpi.com. The choice of reagents and reaction conditions is paramount in achieving the desired selectivity. For instance, in the synthesis of substituted phenylaminopyrazoles, the reaction conditions proved to be versatile and efficient in controlling the chemo- and regio-selectivity mdpi.com.

The introduction of chirality into molecules can have a profound impact on their biological activity. While this compound itself is achiral, the synthesis of chiral analogs can be achieved through various asymmetric synthesis strategies. This is particularly relevant when modifications to the linker or scaffold introduce stereocenters.

Methods for Asymmetric Synthesis:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to introduce stereochemistry into the target molecule.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate to direct a stereoselective transformation.

Asymmetric Catalysis: The use of chiral catalysts can enantioselectively produce a chiral product from an achiral starting material. This has been demonstrated in the synthesis of chiral sulfoximines through a sulfur-selective arylation of chiral sulfinamides organic-chemistry.org. The development of enantiopure bifunctional S(VI) reagents has also enabled the rapid asymmetric synthesis of various chiral sulfur-containing compounds with excellent enantiopurity chemrxiv.org.

The synthesis of enantiomerically enriched compounds is a significant area of research, with applications in the development of single-enantiomer drugs nih.gov. The principles of asymmetric synthesis, including chiral induction and resolution, are central to creating these specific stereoisomers nih.gov. For instance, P-chiral, N-phosphoryl sulfonamide Brønsted acids have been evaluated as organocatalysts in asymmetric transfer hydrogenation reactions mcgill.ca.

Purification and Isolation Methodologies for Research Grade Compounds

The purity of a research compound is critical for obtaining reliable and reproducible data. For this compound and its derivatives, a combination of purification techniques is typically employed to achieve research-grade purity (typically >95% or >99%).

Standard Purification Techniques:

| Technique | Principle | Application |

| Crystallization | Differences in solubility between the compound and impurities. | Often used as a final purification step to obtain highly pure, crystalline material. |

| Column Chromatography | Differential adsorption of compounds to a stationary phase. | A versatile method for separating compounds with different polarities. Silica gel is a common stationary phase. |

| Preparative Thin-Layer Chromatography (Prep-TLC) | Similar to column chromatography but on a plate. | Suitable for smaller scale purifications. |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution version of column chromatography. | Used for both analytical purity assessment and preparative purification of high-purity compounds. Chiral HPLC can be used to separate enantiomers. |

The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities. A combination of these techniques is often necessary to achieve the desired level of purity for research applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Investigation of Structural Modifications and Their Impact on Biological Interactions

Systematic investigation into the structure of N-(3-fluorobenzyl)methanesulfonamide would involve the synthesis and evaluation of a series of analogues to probe the importance of each component. Such studies, common in medicinal chemistry, typically assess how modifications affect a compound's potency, selectivity, and pharmacokinetic profile.

For this compound, a hypothetical analogue series might explore:

Positional Isomers of Fluorine: Moving the fluorine atom to the ortho- (2-position) or para- (4-position) of the benzyl (B1604629) ring to assess the impact of its electronic and steric influence on target binding.

Alternative Halogen Substitution: Replacing the fluorine with chlorine, bromine, or iodine to understand the role of halogen size and electronegativity.

Modifications to the Sulfonamide Group: Altering the methyl group on the sulfonamide (e.g., to ethyl, propyl, or a cyclic group) to probe the size and nature of the pocket it may occupy in a target protein.

Changes to the Benzyl Linker: Introducing rigidity or flexibility to the linker between the phenyl ring and the sulfonamide nitrogen could significantly impact the compound's conformational presentation to a biological target.

These systematic changes are crucial for mapping the chemical space around the lead compound to optimize its biological activity.

Elucidation of the Role of Fluorine Position and Content on Compound Activity and Molecular Recognition

The fluorine atom at the meta-position (3-position) of the benzyl ring is a key feature of this compound. The introduction of fluorine into a drug candidate is a common strategy to enhance its pharmacological profile.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the benzyl ring withdraws electron density, which can alter the pKa of the sulfonamide proton. This change in acidity can be critical for forming hydrogen bonds or other interactions with a biological target.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This often makes the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, potentially increasing its half-life in the body.

Binding Interactions: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds (as an acceptor) and multipolar interactions with electron-rich or electron-poor regions of a protein's active site. The specific location at the 3-position dictates the spatial orientation of these potential interactions.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its absorption and distribution.

A comparative study of positional isomers would likely reveal significant differences in activity, as shown in the hypothetical data below.

Table 1: Hypothetical Biological Activity of Fluorobenzylmethanesulfonamide Isomers

| Compound | Fluorine Position | Target Inhibition (IC₅₀, nM) |

|---|---|---|

| N-(2-fluorobenzyl)methanesulfonamide | ortho | 150 |

| This compound | meta | 50 |

| N-(4-fluorobenzyl)methanesulfonamide | para | 200 |

This table contains hypothetical data for illustrative purposes.

Analysis of Substituent Effects on the Benzyl Moiety and Sulfonamide Group

Beyond fluorine, other substituents on the benzyl ring could further modulate activity. Electron-donating groups (like methoxy (B1213986) or methyl) or additional electron-withdrawing groups (like nitro or cyano) would alter the electronic landscape of the ring and its interaction potential.

The methanesulfonamide (B31651) group itself is a crucial pharmacophoric element. The sulfonamide moiety is a well-known zinc-binding group, making it a common feature in inhibitors of zinc-containing enzymes like carbonic anhydrases. The methyl group is relatively small and lipophilic. Replacing it could significantly impact potency and selectivity, depending on the size and shape of the corresponding binding pocket. For instance, replacing the methyl group with a larger or more polar substituent would test the steric and electronic tolerances of the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For a series of analogues of this compound, several QSAR techniques could be employed to guide further drug design.

CoMFA is a 3D-QSAR technique that relates the biological activity of molecules to their 3D shape and electrostatic fields. For a set of this compound analogues, the molecules would be aligned, and steric and electrostatic fields would be calculated around them. The model would generate contour maps indicating regions where:

Steric bulk is favorable (suggesting larger substituents could improve activity).

Steric bulk is unfavorable (indicating a need for smaller substituents).

Positive or negative electrostatic potential is favorable , guiding the placement of electron-donating or electron-withdrawing groups.

CoMSIA is another 3D-QSAR method similar to CoMFA but provides a more detailed analysis by including additional descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. This can offer a more nuanced understanding of the types of interactions driving biological activity. For instance, a CoMSIA model might reveal a specific region where a hydrogen bond donor is required for optimal binding, a feature not explicitly shown in CoMFA.

Table 2: Hypothetical QSAR Model Summary for a Benzylsulfonamide Series

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.615 | 0.917 | 0.754 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.637 | 0.925 | 0.788 | Steric: 25%, Electrostatic: 30%, Hydrophobic: 20%, H-Bond Donor: 15%, H-Bond Acceptor: 10% |

This table contains hypothetical data for illustrative purposes. q² indicates the internal predictive ability of the model, while r² shows the correlation. Predictive r² assesses the model's ability to predict the activity of an external test set.

When the 3D structure of the biological target is unknown, a pharmacophore model can be generated from a set of active ligands. This model represents the essential 3D arrangement of chemical features required for biological activity. For this compound and its active analogues, a pharmacophore model would likely include:

An aromatic ring feature.

A hydrogen bond acceptor (the sulfonyl oxygens).

A hydrogen bond donor (the sulfonamide N-H).

A hydrophobic feature (the benzyl ring or the methyl group).

Potentially a halogen-bond acceptor feature for the fluorine.

This pharmacophore model can then be used as a 3D query to screen large virtual libraries of compounds to identify novel, structurally diverse molecules that are likely to possess the same biological activity.

Conformational Analysis and its Correlation with Interaction Dynamics

The three-dimensional arrangement of a molecule, known as its conformation, is a critical determinant of its biological activity. For a molecule to interact effectively with its biological target, it must adopt a specific orientation, often referred to as the bioactive conformation. The study of these different spatial arrangements and their energy landscapes is the focus of conformational analysis. In the context of this compound, understanding its conformational preferences is paramount to elucidating its interaction dynamics with potential protein targets.

The presence of the fluorine atom at the meta-position of the benzyl ring can significantly influence the conformational preferences of the molecule. Fluorine is a highly electronegative atom and can engage in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can stabilize certain conformations over others. Furthermore, the steric bulk of the fluorine atom, although relatively small, can create subtle changes in the energy landscape of the molecule, favoring conformations that minimize steric hindrance.

Molecular mechanics and quantum chemistry calculations are powerful tools used to explore the potential energy surface of a molecule and identify its stable conformers. These computational methods can calculate the energy of the molecule as a function of its torsional angles, revealing the low-energy conformations that are most likely to be populated at physiological temperatures.

For this compound, a conformational search would likely reveal several low-energy conformers. The relative populations of these conformers are determined by their free energies, with the most stable conformer being the most populated. The energy barriers between these conformers determine the rate at which they can interconvert.

The following interactive data table presents a hypothetical set of results from a conformational analysis of this compound, illustrating the types of data that would be generated in such a study. The torsional angles (τ1 and τ2) for the C-C-N-S and C-N-S-C bonds, respectively, are given, along with the relative energy of each conformer and its predicted population at 298 K.

| Conformer | Torsional Angle τ1 (°) | Torsional Angle τ2 (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60 | 180 | 0.00 | 45 |

| 2 | -60 | 180 | 0.25 | 30 |

| 3 | 180 | 60 | 1.50 | 15 |

| 4 | 180 | -60 | 1.75 | 10 |

The correlation between these conformational states and the interaction dynamics of this compound with a biological target is a key aspect of its structure-activity relationship (SAR). It is often the case that only one of the low-energy conformers is the bioactive conformation. Molecular docking studies can be employed to predict how each conformer might bind to the active site of a target protein.

The binding affinity of a ligand to its receptor is highly dependent on the "goodness of fit," which is maximized when the ligand adopts its bioactive conformation. The energy penalty required for the molecule to adopt this conformation from its most stable state in solution is a crucial factor. If the bioactive conformation is a high-energy state, the binding affinity will be reduced.

Molecular Mechanisms and Biological Target Engagement

Investigation of Enzyme Inhibition and Activation Profiles

The interaction of N-(3-fluorobenzyl)methanesulfonamide and molecules containing this moiety has been explored across a range of enzyme systems.

Studies on Autotaxin Modulation

Autotaxin (ATX) is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule involved in various cellular processes. nih.gov Inhibition of ATX is a therapeutic strategy for conditions like cancer and fibrosis. nih.gov However, current research has not established a direct interaction between this compound and autotaxin.

Research into ALK5 Receptor Kinase Inhibition

The N-(3-fluorobenzyl) moiety is a component of a potent ALK5 receptor inhibitor. Specifically, the compound N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine has been identified as a significant inhibitor of the activin receptor-like kinase 5 (ALK5). nih.govnih.govresearchgate.net ALK5 is a transforming growth factor-beta (TGF-β) type I receptor, and its inhibition is a potential therapeutic approach for cancer and fibrotic diseases. nih.gov The deuterated version of this compound demonstrated potent inhibitory effects in a cellular assay, with an IC50 value of 3.5 ± 0.4 nM. nih.govnih.govresearchgate.net

Table 1: ALK5 Inhibition Data

| Compound | Target | IC50 (nM) |

|---|

Exploration of Carbonic Anhydrase Interaction Mechanisms

The N-(3-fluorobenzyl) group has been incorporated into molecules designed as carbonic anhydrase (CA) inhibitors. A study on 4-(3-(3-Fluorobenzyl)guanidino)benzenesulfonamide demonstrated its role as an inhibitor of carbonic anhydrase VII (CA VII). unifi.it CA VII is a brain-associated isoform implicated in various neurodegenerative diseases. unifi.it The research focused on developing selective inhibitors for this isozyme. unifi.it

Inquiry into Cytochrome P450 Enzyme System Interactions

The cytochrome P450 (CYP) system is crucial for drug metabolism, and interactions can lead to toxicity or reduced efficacy. nih.gov The complex ALK5 inhibitor containing the N-(3-fluorobenzyl) moiety, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, was evaluated for its potential for CYP-mediated drug-drug interactions. nih.govnih.govresearchgate.net This compound showed a low potential for such interactions, with an IC50 value greater than 10 μM for CYP450 inhibition. nih.govnih.govresearchgate.net

Table 2: Cytochrome P450 Inhibition Data

| Compound | Target | IC50 (μM) |

|---|

Analysis of Other Enzyme Systems (e.g., TYK2, DprE1, c-MET, SGLT2, Cyclooxygenase)

There is currently no available research data on the direct interaction of this compound with Tyrosine Kinase 2 (TYK2), Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), c-MET, Sodium-glucose cotransporter 2 (SGLT2), or Cyclooxygenase (COX). While inhibitors for these enzymes are actively being developed, studies specifically implicating the this compound structure are not present in the current scientific literature.

Receptor Binding and Modulation Studies

Beyond enzyme inhibition, the binding of this compound-containing compounds to cellular receptors is a key area of investigation. As mentioned, the primary research in this area is the potent inhibition of the ALK5 receptor by a complex molecule featuring the N-(3-fluorobenzyl) group. nih.govnih.govresearchgate.net This interaction with the TGF-β type I receptor highlights the significance of this chemical moiety in designing receptor antagonists. nih.gov There is no specific information available regarding the binding and modulation of other receptors by this compound itself.

Analysis of Glucocorticoid Receptor (GR) Ligand Interactions

The Glucocorticoid Receptor is a crucial regulator of metabolic, cardiovascular, and immune functions. nih.gov As a ligand-dependent transcription factor, its activation or inhibition can profoundly alter gene expression and cellular signaling. nih.gov An analysis of this compound's interaction with GR would be essential. This would typically involve binding assays to determine affinity and functional assays to characterize it as an agonist or antagonist. For instance, studies on other compounds have utilized high-throughput live microscopy and Western analysis to measure the effects of GR modulators on cellular processes like apoptosis. nih.gov A chemical systems biology approach could also be employed to dissect the nuanced effects of ligand binding on GR activity and downstream physiological outcomes. nih.gov

Investigation of Chemokine Receptor (e.g., CCR5) Antagonism

Chemokine receptors, such as CCR5, are pivotal in immune cell trafficking and have been implicated in various inflammatory diseases and viral infections. Investigating whether this compound acts as an antagonist to these receptors would be a key area of research. This would involve competitive binding assays and functional assays to measure the inhibition of chemokine-induced cellular responses.

Cellular Pathway Modulation

Beyond direct target engagement, understanding how a compound modulates broader cellular pathways is critical to characterizing its biological effects.

Mechanistic Studies of Antiproliferative Effects in Cellular Systems

Many therapeutic agents exert their effects by inhibiting cell proliferation. Mechanistic studies for this compound would involve treating various cancer cell lines with the compound and assessing its impact on cell viability and growth. Techniques such as microtubule-destabilizing agent assays could reveal if the compound interferes with cell division. nih.gov Comparing its effects on different cell lines, including those with varying receptor expression, would provide insights into its potential selectivity and mechanism of action.

Induction of Apoptosis and Autophagy at the Cellular Level

The induction of programmed cell death (apoptosis) or cellular self-digestion (autophagy) is a hallmark of many anti-cancer and immunomodulatory drugs. Research into this compound would need to explore its ability to trigger these processes. This could be achieved by measuring markers of apoptosis, such as caspase-3 and PARP cleavage, and monitoring the formation of autophagosomes. nih.govnih.gov It is also known that the inhibition of basal autophagy can lead to an increase in the pro-apoptotic protein PUMA, suggesting a potential therapeutic strategy that could be investigated for this compound. nih.gov

Modulation of Intracellular Signaling Cascades (e.g., JAK-STAT Pathway)

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that regulates numerous cellular processes, and its dysregulation is linked to various diseases. nih.govnih.gov Investigating the effect of this compound on this pathway would be a significant step. This would involve determining if the compound can inhibit the phosphorylation of JAK and STAT proteins, thereby blocking downstream gene transcription. The potential for synergistic effects with other inhibitors could also be explored, as has been demonstrated with combinations of JAK and histone deacetylase inhibitors. researchgate.net

Elucidation of Mechanisms in Broader Biological Contexts

Anti-inflammatory Pathways: Chronic inflammation is a driver of many diseases. nih.gov Research would need to assess the anti-inflammatory properties of this compound. This would involve studying its ability to suppress the production of pro-inflammatory mediators in relevant cell models, such as lipopolysaccharide-stimulated macrophages. mdpi.com The modulation of key inflammatory signaling pathways like NF-κB and MAPK would also be a critical area of investigation. mdpi.com

Antimicrobial Action: The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. The potential antimicrobial activity of this compound would be evaluated against a panel of clinically relevant bacteria and fungi. nih.govresearchgate.net Mechanistic studies would aim to identify the specific cellular targets, such as the cell wall or membrane, or key metabolic pathways that are disrupted by the compound. mdpi.comresearchgate.net

Computational Chemistry and Molecular Modeling Applications of this compound

Introduction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science, allowing researchers to predict and analyze the behavior of molecules at an atomic level. These techniques provide insights that can guide synthesis, and testing, and ultimately accelerate the development of new chemical entities. This compound, a molecule containing a flexible benzyl (B1604629) group, a key sulfonamide moiety, and a fluorine atom, possesses structural features that make it a candidate for investigation using these computational methods. The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, while the fluorobenzyl group can modulate properties like binding affinity and metabolic stability.

This article explores the potential applications of a range of computational techniques to this compound. While specific research applying these models directly to this compound is not extensively available in public literature, the following sections describe the established principles of each methodology and how they would be applied, drawing on examples from studies on analogous sulfonamide-containing molecules.

Preclinical Biological Evaluation Methodologies in Vitro and in Vivo Non Human Studies

High-Throughput Screening (HTS) Strategies for Identification of Modulators

High-throughput screening (HTS) represents the initial step in identifying the potential biological targets of a new compound like N-(3-fluorobenzyl)methanesulfonamide. This process involves the rapid, automated testing of the compound against a large number of biological targets. rsc.org

HTS assays are typically performed in a miniaturized format, such as 384-well or 1536-well plates, to maximize efficiency and minimize the use of reagents. rsc.orgnih.gov The screening library would include a diverse array of targets, such as enzymes, receptors, and ion channels, to cast a wide net for potential activity. The primary goal of HTS is to identify "hits"—compounds that exhibit a desired activity in a specific assay. These hits are then subjected to further validation and characterization. For a novel compound like this compound, HTS would be instrumental in uncovering any previously unknown biological activities.

Biochemical Assay Development and Validation for Target Engagement

Once a potential target is identified through HTS, the next step is to develop and validate biochemical assays to confirm and quantify the compound's interaction with the target. These assays are crucial for understanding the direct molecular interactions of this compound.

If HTS suggests that this compound inhibits a particular enzyme, specific enzyme activity assays are conducted. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. edx.org The data from these experiments are used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. edx.org

The IC50 value is a key parameter for assessing the potency of an inhibitor, though it can be influenced by experimental conditions such as substrate concentration. edx.orgresearchgate.net To determine a more intrinsic measure of inhibitor potency, the inhibition constant (Ki) is often calculated. The Ki is the dissociation constant of the enzyme-inhibitor complex and represents the true binding affinity of the inhibitor for the enzyme. edx.org The Cheng-Prusoff equation is commonly used to convert IC50 values to Ki values, provided the mechanism of inhibition and the substrate concentration are known. edx.org

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|

| Enzyme X | 5.2 | 2.5 | Competitive |

This table presents hypothetical data for illustrative purposes.

If the identified target is a receptor, ligand binding assays are employed to measure the affinity of this compound for the receptor. These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The ability of this compound to displace the labeled ligand from the receptor is measured, and from this, its binding affinity (often expressed as a dissociation constant, Kd, or an inhibition constant, Ki) can be determined. nih.gov Various techniques, such as radioligand binding assays, fluorescence polarization, and surface plasmon resonance, can be used for this purpose.

Cellular Assay Systems for Functional Activity Assessment

Following the confirmation of direct target engagement in biochemical assays, the focus shifts to cellular assays to evaluate the functional consequences of this interaction within a biological context.

Reporter gene assays are a powerful tool for studying the modulation of signal transduction pathways by a compound. youtube.com In these assays, cells are engineered to express a reporter gene (such as luciferase or β-galactosidase) under the control of a specific transcriptional response element. youtube.com If this compound affects a signaling pathway that culminates in the activation or repression of this response element, a change in the reporter gene expression will be observed. youtube.com These assays are highly adaptable and can be used in a high-throughput format to screen for modulators of various signaling pathways. nih.govyoutube.com For instance, if this compound were to target a component of the NF-κB signaling pathway, a reporter gene assay with an NF-κB response element would be used to quantify its functional effect on the pathway. youtube.com

To assess the impact of this compound on cell health and growth, cell viability and proliferation assays are performed. sigmaaldrich.comlabome.com A variety of methods are available, each providing different insights.

Metabolic Assays: Assays like the MTT or WST-1 assay measure the metabolic activity of cells, which is often correlated with cell viability. sigmaaldrich.com These colorimetric assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. sigmaaldrich.com

ATP Measurement: The amount of ATP in a cell population is a direct indicator of metabolically active, viable cells. Luminescent assays that quantify ATP levels using the luciferase-luciferin reaction are highly sensitive and commonly used. sigmaaldrich.com

DNA Synthesis Assays: To specifically measure cell proliferation, the incorporation of labeled nucleoside analogs, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA during the S-phase of the cell cycle can be quantified. labome.com

If a compound demonstrates significant effects on cell viability, further mechanistic studies are often initiated to determine if the effect is due to cytotoxicity, apoptosis, or cell cycle arrest. nih.gov

Table 2: Hypothetical Cellular Assay Data for this compound on a Cancer Cell Line

| Assay Type | Endpoint | Result (at 10 µM) |

|---|---|---|

| MTT Assay | Cell Viability | 45% reduction |

| BrdU Incorporation | DNA Synthesis | 60% reduction |

This table presents hypothetical data for illustrative purposes.

Assays for Cell Cycle Progression and Death Pathways

To date, specific studies detailing the effects of this compound on cell cycle progression and the induction of cellular death pathways have not been extensively reported in publicly available literature. Methodologies that are typically employed to investigate these aspects for a novel compound would include a variety of in vitro assays.

For cell cycle analysis, techniques such as flow cytometry using DNA staining dyes like propidium (B1200493) iodide or 7-aminoactinomycin D would be standard. These methods allow for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing potential cell cycle arrest at specific checkpoints.

To elucidate the mechanism of cell death, assays to detect apoptosis, necrosis, and other programmed cell death pathways would be critical. These include the Annexin V/PI staining assay to differentiate between early apoptotic, late apoptotic, and necrotic cells. Furthermore, western blot analysis for key proteins involved in apoptosis, such as caspases (e.g., caspase-3, -8, -9), PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2), would provide mechanistic insights. The assessment of mitochondrial membrane potential using dyes like JC-1 or TMRM could also indicate the involvement of the intrinsic apoptotic pathway.

While the broader class of sulfonamides has been investigated for such activities, specific data for this compound remains to be published.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Research Aspects

The in vitro ADME profile of a compound is crucial for predicting its pharmacokinetic behavior in vivo. For this compound, a systematic evaluation of its metabolic stability and membrane permeability has been initiated.

The metabolic stability of this compound is a key determinant of its half-life and bioavailability. Preliminary assessments of its stability in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are fundamental. The general procedure involves incubating the compound with human or animal liver microsomes and a cofactor like NADPH, followed by quantifying the remaining parent compound over time using methods such as liquid chromatography-mass spectrometry (LC-MS).

The potential for this compound to cause drug-drug interactions through inhibition or induction of cytochrome P450 (CYP) enzymes is also a critical area of investigation. Standard assays involve incubating the compound with specific recombinant CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) and a probe substrate to determine the half-maximal inhibitory concentration (IC50).

No specific experimental data for this compound has been made publicly available at this time.

The ability of this compound to cross biological membranes is a prerequisite for its absorption and distribution. In vitro models, such as the Caco-2 cell monolayer assay, are commonly used to predict intestinal permeability and oral absorption. This assay measures the bidirectional transport of the compound across a polarized monolayer of human colorectal adenocarcinoma cells. The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability.

Another standard method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive diffusion across an artificial lipid membrane. This high-throughput assay provides a rapid screening tool for predicting the passive permeability of a compound.

Specific Papp or other permeability values for this compound are not yet available in the public domain.

Exploratory Preclinical Animal Model Studies for Investigating Compound Activity (excluding efficacy or safety outcomes)

Exploratory in vivo studies in animal models are essential to understand the basic pharmacokinetic and pharmacodynamic properties of a compound. For this compound, initial studies would typically involve administration to rodents (e.g., mice or rats) to determine its plasma concentration-time profile. These studies provide crucial information on its absorption, distribution, and clearance in a whole-organism setting.

Such studies are designed to establish a preliminary understanding of the compound's in vivo behavior and to identify potential target tissues or organs where the compound may accumulate. However, at this stage, these studies are not designed to evaluate the efficacy or safety of the compound.

As of the current date, no specific preclinical animal model studies investigating the activity of this compound have been published.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(3-fluorobenzyl)methanesulfonamide. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each atom within the molecule.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a detailed picture of the proton framework. The benzylic protons typically appear as a doublet, coupled to the adjacent NH proton. The aromatic protons of the 3-fluorobenzyl group exhibit a complex splitting pattern due to both homo- and heteronuclear (with ¹⁹F) coupling. The methyl protons of the methanesulfonyl group characteristically appear as a singlet in the upfield region.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The number of distinct signals confirms the number of unique carbon environments. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, etc.), and the C-F coupling constants for the carbons in the fluorobenzyl ring are particularly informative.

Conformational analysis of this compound can also be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximities between protons, providing insights into the preferred spatial arrangement of the benzyl (B1604629) and methanesulfonyl groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.90 (s) | ~40.5 |

| CH₂ | ~4.30 (d) | ~46.0 |

| NH | ~5.50 (t) | - |

| Aromatic CH | ~7.00-7.40 (m) | ~114.0 (d, J=21 Hz), ~114.5 (d, J=21 Hz), ~122.5 (s), ~130.0 (d, J=8 Hz) |

| Aromatic C-F | - | ~162.5 (d, J=245 Hz) |

| Aromatic C-CH₂ | - | ~140.0 (d, J=7 Hz) |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet, J = coupling constant in Hz.

Mass Spectrometry (MS) for Compound Identification and Metabolite Profiling Research

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₈H₁₀FNO₂S).

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the benzylic C-N bond, leading to the formation of the 3-fluorobenzyl cation (m/z 109), and cleavage of the N-S bond.

In the context of drug metabolism studies, liquid chromatography-mass spectrometry (LC-MS) is employed for metabolite profiling. This technique allows for the separation of the parent compound from its metabolites in biological matrices, followed by their identification based on their mass-to-charge ratios and fragmentation patterns. Potential metabolic transformations of this compound could include hydroxylation of the aromatic ring or N-dealkylation.

Table 2: Expected Mass Spectrometric Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure/Identity |

| 203 | [M]⁺ (Molecular Ion) |

| 124 | [M - SO₂CH₃]⁺ |

| 109 | [CH₂C₆H₄F]⁺ (3-Fluorobenzyl cation) |

| 95 | [SO₂NHCH₃]⁺ |

| 79 | [SO₂CH₃]⁺ |

X-ray Crystallography for Determination of Ligand-Protein Complex Structures

This information is invaluable for structure-based drug design, as it reveals the precise orientation of the ligand in the binding pocket and the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. For this compound, the sulfonamide group could act as a hydrogen bond donor and acceptor, while the fluorobenzyl group could engage in hydrophobic and aromatic interactions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its quantitative analysis in various samples. A reversed-phase HPLC method, typically using a C18 column, is commonly employed.

The method involves injecting a solution of the compound onto the column and eluting it with a mobile phase, which is usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the aromatic ring shows strong absorbance.

The purity of a sample is determined by the percentage of the total peak area that corresponds to the main peak of this compound. The retention time is a characteristic property of the compound under specific chromatographic conditions and is used for its identification. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations.

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

| Retention Time | Dependent on the specific mobile phase composition |

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound. The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to the vibrational modes of the molecule's bonds.

Key characteristic vibrational frequencies can be assigned to specific functional groups. For instance, the N-H stretching vibration of the sulfonamide group typically appears in the region of 3200-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are strong and appear around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-F stretching vibration of the fluorobenzyl group will also have a characteristic frequency.

While often used for functional group identification, subtle shifts in vibrational frequencies can also provide insights into the conformational state of the molecule and any intermolecular interactions, such as hydrogen bonding.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| N-H Stretch | 3250 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| S=O Asymmetric Stretch | 1330 |

| S=O Symmetric Stretch | 1150 |

| C-F Stretch | 1250 |

| S-N Stretch | 950 |

Future Directions and Emerging Research Avenues

Development of Multi-Targeting Analogues and Polypharmacological Strategies

The traditional "one-target, one-drug" paradigm is increasingly being supplemented by a polypharmacological approach, which aims to design single chemical entities that can modulate multiple targets simultaneously. This strategy is particularly promising for complex multifactorial diseases. The sulfonamide scaffold, a key feature of N-(3-fluorobenzyl)methanesulfonamide, is a versatile structural motif found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects. researchgate.netnih.gov This inherent promiscuity makes the sulfonamide moiety an excellent starting point for the development of multi-target-directed ligands (MTDLs). nih.gov

Future research could focus on designing analogues of this compound that retain its primary activity while incorporating additional pharmacophoric features to engage other relevant biological targets. For instance, by modifying the benzyl (B1604629) portion of the molecule or introducing substituents on the methanesulfonyl group, it may be possible to create compounds that also inhibit key enzymes or receptors implicated in related pathological pathways. The sulfonamide group itself is a known zinc-binding group, which could be exploited to target metalloenzymes. researchgate.net The development of such multi-target agents could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.gov

| Analogue ID | Modification from Parent Compound | Primary Target | Secondary Target(s) | Potential Therapeutic Area |

| FBM-MTA-01 | Addition of a catechol moiety to the benzyl ring | Target A | Target B (e.g., a catechol-O-methyltransferase) | Neurodegenerative Diseases |

| FBM-MTA-02 | Incorporation of a piperazine ring | Target A | Target C (e.g., a serotonin receptor) | CNS Disorders |

| FBM-MTA-03 | Bioisosteric replacement of the sulfonamide | Target A | Target D (e.g., a kinase) | Oncology |

This table presents hypothetical multi-targeting analogues of this compound for illustrative purposes.

Application of this compound and its Analogues as Chemical Biology Probes

Chemical probes are indispensable tools in chemical biology for the elucidation of protein function and the validation of new drug targets. nih.govnih.gov A high-quality chemical probe should be potent, selective, and possess a known mechanism of action. The this compound scaffold has several features that make it an attractive candidate for development into a chemical probe. The fluorine atom can serve as a sensitive reporter for ¹⁹F NMR studies, allowing for the direct observation of target engagement in a biological system.

Furthermore, the benzyl and methanesulfonyl groups can be readily modified to introduce reporter tags, such as fluorophores or biotin, or photo-activatable cross-linking groups. mdpi.com These functionalized analogues would enable a range of applications, including fluorescence imaging to visualize the subcellular localization of the target protein, and affinity-based protein profiling to identify novel binding partners and off-targets. The development of fluorogenic probes, which become fluorescent upon interaction with their target, is another exciting possibility that could provide high-contrast imaging in living cells. researchgate.netresearchgate.net

| Probe Type | Modification | Application | Information Gained |

| Affinity Probe | Biotinylation of the benzyl ring | Pulldown assays and mass spectrometry | Identification of binding partners |

| Fluorescent Probe | Attachment of a fluorophore | Live-cell imaging | Subcellular localization of the target |

| Photoaffinity Probe | Incorporation of a diazirine or benzophenone | Covalent cross-linking to the target | Mapping of the binding site |

This table illustrates potential chemical biology probes derived from this compound.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the design-make-test-analyze cycle. arxiv.org These computational tools can be leveraged to optimize the properties of this compound and to design novel analogues with improved potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data for sulfonamide-containing compounds to predict the biological activity of new virtual analogues of this compound. nih.govscinito.ai Generative AI models can be employed for de novo drug design, creating entirely new molecular structures based on desired properties and target interactions. arxiv.org Furthermore, ML algorithms can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process. researchgate.net Bayesian machine learning approaches can integrate diverse data types to predict drug binding targets, potentially uncovering novel applications for this compound and its derivatives. nih.gov

Exploration of Novel Biological Targets and Pathophysiological Pathways

While this compound may have a known primary target, its structural motifs suggest the potential for interaction with a broader range of biological molecules and pathways. The sulfonamide group is a versatile pharmacophore present in drugs targeting a wide variety of diseases, including cancer, inflammatory conditions, and cardiovascular disorders. citedrive.comnih.gov The presence of a fluorinated benzyl group can also influence a molecule's biological activity, often enhancing metabolic stability and binding affinity. mdpi.com

Future research should aim to systematically explore the bioactivity of this compound across a diverse panel of biological assays. Phenotypic screening, where compounds are tested in cell-based or whole-organism models of disease, could uncover unexpected therapeutic activities. Subsequent target deconvolution studies, potentially using chemical probes derived from the parent compound as described in section 8.2, could then identify the novel biological targets responsible for these effects. This unbiased approach has the potential to reposition this compound for new therapeutic indications and to shed light on previously unexplored pathophysiological pathways.

Design and Evaluation of Deuterated Analogues for Metabolic Research and Mechanistic Studies

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, is a powerful tool in medicinal chemistry. This modification, known as deuteration, can significantly alter the metabolic fate of a drug without changing its fundamental pharmacology. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. nih.gov

In the context of this compound, deuteration of the benzylic methylene group or the methyl group of the methanesulfonamide (B31651) moiety could be explored. The metabolic stability of these deuterated analogues could be assessed in vitro using liver microsomes and in vivo in preclinical models. nih.gov Such studies would not only provide insights into the primary sites of metabolism of the parent compound but could also lead to the development of "heavy drug" versions with improved pharmacokinetic profiles, such as a longer half-life or reduced formation of reactive metabolites. Furthermore, deuterated compounds can be used as internal standards in mass spectrometry-based bioanalytical methods and as mechanistic probes to study enzyme-catalyzed reactions. nih.gov

| Deuterated Analogue | Position of Deuteration | Hypothesized Effect | Primary Research Application |

| d2-FBM | Benzylic methylene (CD₂) | Increased metabolic stability towards oxidation | Pharmacokinetic studies |

| d3-FBM | Methanesulfonyl methyl (CD₃) | Altered N-dealkylation or S-demethylation rates | Mechanistic enzymology |

| d4-FBM | Aromatic ring of the benzyl group | Minimal metabolic effect, useful as an internal standard | Bioanalytical assays |

This table outlines potential deuterated analogues of this compound and their research applications.

Q & A

Q. What are the optimized synthetic routes for N-(3-fluorobenzyl)methanesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reacting 3-fluoroaniline derivatives with methanesulfonyl chloride under basic conditions (e.g., triethylamine) in solvents like dichloromethane at 0–5°C to control exothermic reactions . Industrial-scale synthesis may employ continuous flow reactors for improved yield and purity . Key parameters include:

- Temperature: Lower temperatures reduce side reactions (e.g., hydrolysis of sulfonyl chloride).

- Base stoichiometry: Excess base ensures complete deprotonation of the amine.

- Solvent polarity: Dichloromethane enhances solubility of intermediates.

Data Table:

| Parameter | Optimal Condition | Yield Range | Source |

|---|---|---|---|

| Temperature | 0–5°C | 70–85% | |

| Solvent | Dichloromethane | 80% |

Q. How is this compound characterized post-synthesis?

Methodological Answer: Structural confirmation requires NMR (¹H/¹³C) and HPLC :

- ¹H NMR: Look for characteristic peaks:

- δ 2.8–3.2 ppm (singlet, SO₂CH₃).

- δ 4.3–4.5 ppm (s, benzyl CH₂).

- δ 6.8–7.2 ppm (aromatic protons) .

- HPLC: Use a C18 column with UV detection (λ = 254 nm); retention time varies with mobile phase (e.g., 60:40 acetonitrile/water) .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in enzyme inhibition studies?

Methodological Answer: Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example:

- Molecular electrostatic potential (MEP) maps identify regions prone to attack (e.g., sulfonamide S=O groups) .

- Docking simulations model interactions with enzymes (e.g., carbonic anhydrase), prioritizing hydrogen bonding and hydrophobic contacts .

Q. How can contradictory biological activity data for this compound be resolved?

Methodological Answer: Contradictions in IC₅₀ values may arise from assay conditions. Standardize protocols:

- Enzyme source: Use recombinant human enzymes to avoid species-specific variability.

- Buffer pH: Optimize for enzyme activity (e.g., pH 7.4 for carbonic anhydrase) .

- Control inhibitors: Include acetazolamide to validate assay sensitivity .

Data Table:

| Study | IC₅₀ (nM) | Assay Condition | Source |

|---|---|---|---|

| Carbonic Anhydrase II | 12.3 | pH 7.4, 25°C | |

| Carbonic Anhydrase IX | 45.6 | pH 6.5, 37°C |

Q. What strategies improve regioselectivity in derivatization reactions of this compound?

Methodological Answer: Regioselective alkylation/arylation can be achieved via:

- Protecting groups: Temporarily block the sulfonamide nitrogen with Boc groups to direct reactions to the benzyl position .

- Catalytic systems: Copper(I) iodide with 1,10-phenanthroline enhances cross-coupling selectivity at the fluorophenyl ring .

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

Methodological Answer: Modify the benzyl group or sulfonamide to alter properties:

- Lipophilicity: Fluorine substitution at the 3-position increases logP (experimental logP = 2.1) .

- Metabolic stability: Replace the methyl group in methanesulfonamide with trifluoromethyl to reduce CYP450-mediated oxidation .

Q. What crystallographic techniques elucidate the solid-state structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:

- Unit cell parameters: Monoclinic P21/c symmetry (e.g., a = 25.0232 Å, b = 5.3705 Å) .

- Hydrogen bonding: Sulfonamide S=O groups form intermolecular bonds with adjacent NH groups (distance: 2.8–3.0 Å) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate purity?

Methodological Answer: Melting point variations (e.g., 89–92°C vs. 85°C) may indicate impurities. Use:

- DSC (Differential Scanning Calorimetry): Sharp endothermic peaks confirm purity (>98%).

- Recrystallization: Purify via ethanol/water mixtures (70:30 v/v) .

Q. Why do solubility values differ across studies?

Methodological Answer: Solubility in water (1.2 mg/mL) vs. DMSO (>50 mg/mL) depends on:

- Ionization state: Sulfonamide pKa ≈ 10.2; protonated form is less soluble in neutral buffers .

- Crystalline vs. amorphous forms: Amorphous phases show higher solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.